3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11N3O3 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
3-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C15H11N3O3/c19-13-11-6-1-2-7-12(11)17-15(18-13)16-10-5-3-4-9(8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19) |
InChI Key |
FDHAKPFFMVWAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Cyanomethylbenzoic Acid with Anthranilic Acid
A widely cited method involves the condensation of 2-cyanomethylbenzoic acid with anthranilic acid derivatives under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of the anthranilic amine on the nitrile group, followed by cyclodehydration to form the quinazolinone core. Typical conditions include refluxing in acetic acid with catalytic sulfuric acid, yielding the target compound in 65–72% purity.
Key variables influencing yield :
-
Temperature : Optimal cyclization occurs at 110–120°C.
-
Acid catalyst : Sulfuric acid outperforms HCl or H₃PO₄ due to superior proton donation.
-
Solvent polarity : Polar aprotic solvents like DMF reduce side-product formation compared to ethanol.
Solid-Phase Synthesis for High-Throughput Production
Recent innovations in combinatorial chemistry have enabled solid-phase synthesis (SPS) of dihydroquinazolinones, offering advantages in purity and scalability. A 2022 study demonstrated the use of N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid resin as a scaffold, with fluoro and nitro groups enabling sequential functionalization.
Resin Functionalization and Cyclization
-
Resin loading : Wang resin is functionalized with Fmoc-protected amino acids (e.g., Fmoc-Gly-OH) using DIC/HOBt coupling (95% efficiency).
-
Nucleophilic substitution : The fluoro group undergoes displacement with primary amines (e.g., methylamine, benzylamine) in DMSO at 60°C.
-
Cyclization : Intramolecular attack of the amine on the adjacent carbonyl group forms the dihydroquinazolinone ring under basic conditions (K₂CO₃, DMF, 80°C).
Table 1. Solid-Phase Synthesis Yields for Selected Analogues
| Resin Type | Amine Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Wang (Fmoc-Gly) | Methylamine | 78 | 92 |
| Tentagel (Rink) | Benzylamine | 82 | 89 |
| Polystyrene | Cyclohexylamine | 68 | 85 |
Catalytic Approaches and Reaction Optimization
Palladium-Catalyzed Cross-Coupling
The Sonogashira reaction has been adapted to introduce alkynyl side chains at the C-5 position of quinazolinones. Using Pd(P tBu₃)₂ as a catalyst, 5-bromoquinazolinone intermediates couple with terminal alkynes (e.g., phenylacetylene) in THF at 50°C, achieving 70–85% conversion. Subsequent hydrogenation with Pd/C yields saturated analogues critical for bioactivity studies.
Acid/Base-Mediated Deprotection
Boc-protected intermediates require precise deprotection to prevent quinazolinone ring degradation. Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C selectively removes Boc groups while preserving the heterocycle, as evidenced by HPLC-MS monitoring.
Industrial-Scale Production Challenges
Despite laboratory success, scaling up synthesis presents hurdles:
-
Solvent recovery : High-volume DMF usage necessitates costly distillation systems.
-
Exothermic risks : Cyclization steps require jacketed reactors with precise temperature control (±2°C).
-
Byproduct management : Anthranilic acid dimerization produces ~12% undesired bis-quinazolinones, necessitating chromatography or crystallization.
Table 2. Comparative Analysis of Pilot-Scale Batches
| Parameter | Batch 1 (100 L) | Batch 2 (500 L) |
|---|---|---|
| Reaction Time | 18 h | 22 h |
| Yield | 64% | 58% |
| Purity (HPLC) | 91% | 88% |
| Solvent Consumption | 320 L | 1500 L |
Chemical Reactions Analysis
Nucleophilic Substitution at the Quinazolinone Core
The electron-deficient quinazolinone ring facilitates nucleophilic substitution reactions, particularly at the 2-position.
Functionalization of the Amino Linker
The aromatic amino group (-NH-) serves as a site for alkylation, acylation, or coupling reactions.
Reactivity of the Benzoic Acid Moiety
The carboxylic acid group undergoes classical transformations, enabling conjugation with bioactive molecules.
Cyclization and Heterocycle Formation
The compound participates in cycloaddition or annulation reactions to form polycyclic systems.
Metal-Mediated Reactions
Transition metals catalyze cross-coupling or oxidation reactions.
| Reaction Type | Conditions | Product | Key Findings | Source |
|---|---|---|---|---|
| Silver Nitrate Oxidation | AgNO₃, H₂O, RT | (4-Oxo-3-phenylquinazolin-2-yl)methyl nitrite | Generated nitrite derivatives with antimicrobial activity |
Photochemical and Thermal Stability
The compound degrades under specific conditions, influencing storage and handling protocols.
| Condition | Degradation Pathway | Stabilization Method | Source |
|---|---|---|---|
| UV Light Exposure | Cleavage of the quinazolinone ring | Storage in amber vials at -20°C | |
| Heating >100°C | Decarboxylation of benzoic acid | Use of inert atmosphere during synthesis |
Key Mechanistic Insights
-
Electrophilic Aromatic Substitution : The quinazolinone ring undergoes iodination or sulfonation at electron-deficient positions (C6/C8) .
-
Hydrogen Bonding : The amino linker stabilizes transition states in nucleophilic reactions, as shown in molecular docking studies .
-
Steric Effects : Bulky substituents on the benzoic acid moiety reduce reaction yields due to steric hindrance.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid involves multi-step reactions that typically include the formation of the quinazoline core followed by the introduction of the benzoic acid moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are employed to confirm the structure and purity of the compound .
Antidepressant Potential
Recent studies have highlighted the potential of compounds similar to this compound in treating neurodegenerative diseases complicated by depression. A study focused on multi-target-directed ligands demonstrated that derivatives with similar structures exhibited significant inhibitory activity against monoamine oxidase B (MAO-B), an enzyme linked to depression and neurodegeneration. The binding affinity and blood-brain barrier penetration of these compounds suggest promising therapeutic applications .
Acetylcholinesterase Inhibition
Compounds derived from quinazoline structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme involved in Alzheimer's disease pathology. In vitro assays have shown that certain derivatives exhibit potent inhibitory activity, making them candidates for further development as treatments for cognitive decline associated with Alzheimer’s disease .
Antimicrobial Activity
Research has indicated that quinazoline derivatives possess antimicrobial properties. The structure of this compound may contribute to its effectiveness against various bacterial strains. This aspect is crucial for developing new antibiotics amid rising resistance to existing drugs .
Case Study 1: Neurodegenerative Disease Research
A recent publication explored a series of benzothiazole–isoquinoline derivatives that included compounds structurally related to this compound. These compounds were tested for their ability to inhibit MAO-B and butyrylcholinesterase, showing significant promise as potential antidepressants and cognitive enhancers. The study utilized both in vitro enzyme assays and molecular docking studies to elucidate binding interactions .
Case Study 2: Alzheimer’s Disease Therapeutics
Another study synthesized various coumarin-based heterocycles coupled with thiazole rings, demonstrating strong acetylcholinesterase inhibitory activity. While not directly involving this compound, the findings suggest a similar mechanism may be at play in related compounds, indicating a pathway for developing effective treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and interfere with the growth and proliferation of microorganisms and cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Structural Features
- Quinazolinone Core: Common to all compared compounds, this heterocyclic scaffold is associated with bioactivity.
- Acid Moieties: Substituents like benzoic, propanoic, or butanoic acids influence solubility, acidity (pKa), and target binding.
- Additional Substituents : Alkyl chains, halogen groups, or aromatic rings modulate lipophilicity, stability, and biological interactions.
Table 1: Structural and Physicochemical Comparison
*Inferred from structural similarity to HDAC6-binding analogs .
Commercial and Research Relevance
- Commercial Availability: Derivatives like 2-[(4-oxoquinazolin-2-yl)methyl]benzoic acid are marketed for research (Santa Cruz Biotechnology, $188/250 mg) , indicating industrial interest in quinazolinone-carboxylic acid hybrids.
- Research Gaps: Limited data on the target compound’s specific bioactivity or pharmacokinetics necessitate further studies, building on established analogs’ profiles.
Biological Activity
3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid (CAS No. 499988-27-1) is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, effects on different cell lines, and potential therapeutic applications.
- Molecular Formula : C15H11N3O3
- Molecular Weight : 281.26 g/mol
- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .
Research indicates that derivatives of benzoic acid, including this compound, can influence key cellular pathways:
- Proteasome Activation : The compound has been shown to enhance proteasomal activity, which is crucial for protein degradation and cellular homeostasis. In studies involving human foreskin fibroblasts, it was observed that compounds similar to this compound activated chymotrypsin-like and caspase-like activities at concentrations around 5 μM .
- Cathepsin Activation : This compound also promotes the activity of cathepsins B and L, which are essential for lysosomal protein degradation. The activation of these enzymes suggests a role in modulating autophagy and potentially addressing age-related decline in these pathways .
Anticancer Properties
The biological evaluation of this compound has shown promising anticancer properties:
- Cytotoxicity : In vitro studies demonstrated that this compound exhibits selective cytotoxic effects against various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The IC50 values for these cell lines were reported to be significantly lower than those for normal fibroblasts, indicating a preferential targeting of malignant cells .
Case Studies
Several case studies have evaluated the biological activity of similar compounds:
- Study on Cathepsin Activation : A study highlighted that certain benzoic acid derivatives significantly activated cathepsins B and L in human fibroblasts. Among them, the tested compounds showed enhanced proteasomal activities at concentrations as low as 5 μM without cytotoxic effects .
- Antitumor Activity Assessment : Another investigation assessed the antiproliferative effects of various benzoic acid derivatives on melanoma cell lines. The study found that specific structural modifications led to increased cytotoxicity against cancer cells while sparing normal cells .
Q & A
Q. What are the standard synthetic routes for 3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid, and what reaction conditions are critical for optimizing yield?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, triazine-based derivatives are prepared using tert-butyl aminobenzoate esters under controlled temperatures (e.g., 45°C) and reflux conditions. Critical factors include stoichiometric ratios of reagents (e.g., 1.00 equiv. of aminobenzoate), reaction duration (1–1.25 hours), and purification via column chromatography (Rf values: 0.59–0.62 in hexane/EtOH) . Post-synthesis characterization involves NMR, IR, and elemental analysis to confirm structure and purity .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.96–7.29 ppm) and carbonyl groups (δ 166.6–192.6 ppm) .
- FT-IR : Identify functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and quinazolinone rings .
- Elemental analysis : Verify molecular composition (e.g., C, H, N, S percentages) .
- UV-Vis : Detect π-π* transitions in conjugated systems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data, such as overlapping signals or missing peaks, during structural elucidation?
Overlapping signals (e.g., unresolved C4 and C6 carbons in DMSO-d6 ) can be addressed by:
- Using higher-field NMR instruments (≥400 MHz) to improve resolution.
- Employing 2D NMR techniques (e.g., COSY, HSQC) to assign coupled protons and carbons.
- Cross-referencing with spectral data from structurally similar compounds (e.g., triazine or azo-benzoic acid derivatives) .
- Computational modeling (e.g., density functional theory) to predict chemical shifts .
Q. What experimental strategies are effective for analyzing the impact of substituents on the compound’s physicochemical properties (e.g., solubility, acidity)?
- Acidity constants (pKa) : Determine via potentiometric titration in aqueous-organic mixtures. Substituents like electron-withdrawing groups (e.g., -Cl) lower the pKa of the carboxylic acid proton .
- Solubility : Assess in polar (DMSO) vs. non-polar (hexane) solvents using UV-Vis or gravimetric methods.
- Thermal stability : Use differential scanning calorimetry (DSC) to correlate melting points (e.g., 180–220°C ) with substituent effects.
Q. How should researchers design experiments to evaluate the compound’s potential as a bioactive agent (e.g., enzyme inhibitor)?
- In vitro assays : Measure inhibition kinetics (IC50) against target enzymes (e.g., kinases) using fluorescence or colorimetric substrates.
- Docking studies : Predict binding modes using software like AutoDock and compare with known inhibitors .
- Structure-activity relationships (SAR) : Synthesize derivatives with modified quinazolinone or benzoic acid moieties and test bioactivity .
- Orthogonal validation : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Data Contradiction and Reproducibility
Q. How can conflicting data on reaction yields or melting points across studies be systematically addressed?
- Reproducibility checks : Replicate synthesis using identical reagents (e.g., tert-butyl aminobenzoate) and conditions (e.g., 45°C, 1.25 hours) .
- Impurity analysis : Use HPLC or LC-MS to identify byproducts affecting yield or melting range.
- Crystallography : Single-crystal X-ray diffraction can resolve structural ambiguities causing property variations .
Environmental and Stability Considerations
Q. What methodologies are recommended for assessing the environmental fate or degradation products of this compound?
- Hydrolysis studies : Incubate the compound in buffered solutions (pH 3–9) and analyze degradation via LC-MS.
- Photostability : Expose to UV light (e.g., 254 nm) and monitor breakdown products .
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
